N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide
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Overview
Description
“N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE” is a complex organic compound that features a pyridine ring, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE” typically involves multi-step organic reactions. One possible route could involve:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, functionalize the 2-position to introduce a reactive group.
Thiophene Introduction: React the functionalized pyridine with a thiophene derivative under conditions that promote the formation of a carbon-nitrogen bond.
Furan Carboxamide Formation: Introduce the furan ring through a coupling reaction, followed by the formation of the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and furan rings.
Reduction: Reduction reactions could target the carboxamide group or the heterocyclic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyridine, thiophene, or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Similar structure but with a benzene ring instead of a furan ring.
N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE: Similar structure but with an additional thiophene ring.
Properties
Molecular Formula |
C15H12N2O2S |
---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
N-pyridin-2-yl-N-(thiophen-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H12N2O2S/c18-15(13-6-3-9-19-13)17(11-12-5-4-10-20-12)14-7-1-2-8-16-14/h1-10H,11H2 |
InChI Key |
GMBYBHGITXPXAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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